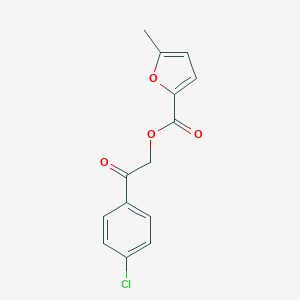

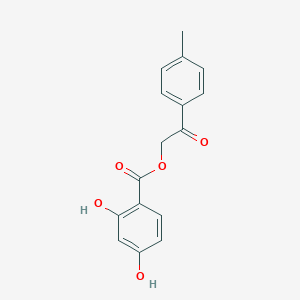

5-isopropyl-2-methoxy-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

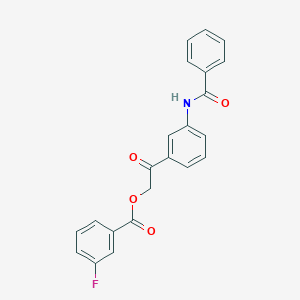

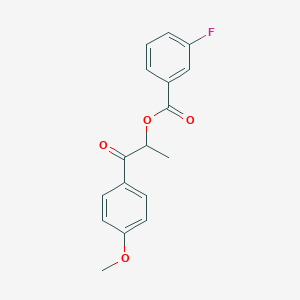

This compound is a benzenesulfonamide derivative. Benzenesulfonamides are a class of compounds that contain a benzenesulfonamide moiety, which consists of a benzene ring linked to a sulfonamide group .

Molecular Structure Analysis

The molecule contains a benzene ring, indicating that it’s aromatic. It also has a sulfonamide group attached to the benzene ring, and a tetrahydrofuran ring attached to the nitrogen of the sulfonamide group .Chemical Reactions Analysis

As a benzenesulfonamide derivative, this compound might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The sulfonamide group could potentially undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. As an aromatic compound, it might have a relatively high boiling point due to the presence of pi electrons. The presence of polar groups like sulfonamide might make it somewhat soluble in polar solvents .Aplicaciones Científicas De Investigación

Photodynamic Therapy Application

The compound and its derivatives are explored for their utility in photodynamic therapy, particularly for cancer treatment. A study on new zinc phthalocyanine, substituted with benzenesulfonamide derivative groups containing a Schiff base, highlights the compound's efficacy as a photosensitizer due to its excellent fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield. These features make it a remarkable candidate as a Type II photosensitizer in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules have been evaluated for their anticancer activity. This research demonstrates that certain compounds within this category exhibit promising anticancer activity against various human cancer cell lines, including ovary and liver cancer cells, highlighting their potential in cancer therapy (Kumar, Kumar, Roy, Sondhi, & Sharma, 2015).

Antiproliferative Activity

Further investigations into N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives have revealed significant antiproliferative activity against a panel of tumor cell lines. This study indicates the potential of xanthone benzenesulfonamide hybrid compounds in developing new anticancer agents, with some derivatives showing higher activity than established drugs against specific cell lines (Motavallizadeh, Fallah-Tafti, Maleki, Shirazi, Pordeli, Safavi, Ardestani, Asd, Tiwari, Oh, Shafiee, Foroumadi, Parang, & Akbarzadeh, 2014).

COX-2 Inhibitor Potential

Docking studies and the crystal structure analysis of tetrazole derivatives, including those with benzenesulfonamide groups, provide insights into their interaction within the active site of the cyclooxygenase-2 enzyme. These studies suggest their potential as COX-2 inhibitors, which could be beneficial in developing therapies for conditions mediated by this enzyme (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, & Wuest, 2015).

Herbicide Selectivity and Metabolism

Research into chlorsulfuron, a related benzenesulfonamide compound, has provided a deep understanding of the biological basis for its selectivity as a herbicide for cereals. The ability of crop plants to rapidly metabolize chlorsulfuron to inactive products underlines the compound's utility in agricultural applications, emphasizing the importance of metabolic pathways in determining herbicide selectivity and efficacy (Sweetser, Schow, & Hutchison, 1982).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-methoxy-4-methyl-N-(oxolan-2-ylmethyl)-5-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4S/c1-11(2)14-9-16(15(20-4)8-12(14)3)22(18,19)17-10-13-6-5-7-21-13/h8-9,11,13,17H,5-7,10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATGWKDMXQNAKEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NCC2CCCO2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-4-methyl-N-(oxolan-2-ylmethyl)-5-propan-2-ylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Benzoylamino)phenyl]-2-oxoethyl 2-quinolinecarboxylate](/img/structure/B500507.png)

![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-fluorobenzoate](/img/structure/B500510.png)